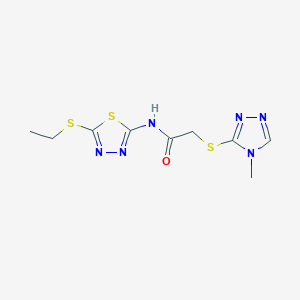

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6OS3/c1-3-17-9-14-12-7(19-9)11-6(16)4-18-8-13-10-5-15(8)2/h5H,3-4H2,1-2H3,(H,11,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTZYCPNWKLUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=CN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.

Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with a carboxylic acid or ester.

Coupling of the Two Rings: The final step involves coupling the thiadiazole and triazole rings through a thioether linkage, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the rings, potentially leading to ring-opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Hydrogenated Derivatives: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit notable antimicrobial properties . Preliminary studies have shown that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide demonstrates significant antibacterial effects against various pathogens. For instance:

| Pathogen | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Xanthomonas oryzae pv. oryzicola | 30% | 100 |

| Xanthomonas oryzae pv. oryzae | 56% | 100 |

These results suggest that the compound may be more effective than traditional bactericides like thiodiazolecopper .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Studies indicate that derivatives of thiadiazoles can inhibit various cancer cell lines effectively. For example:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MDA-MB-231 (breast cancer) | 3.3 | Cisplatin control |

| HEK293T | 34.71 | Cisplatin control |

These findings highlight the potential of this compound as a promising candidate in cancer therapeutics .

Other Therapeutic Applications

In addition to its antimicrobial and anticancer activities, this compound may possess other therapeutic properties such as:

- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in experimental models.

- Antitubercular Activity : Certain analogs have demonstrated effectiveness against Mycobacterium smegmatis.

- Corrosion Inhibition : Thiadiazole derivatives have been studied for their ability to inhibit corrosion in metal substrates .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA or RNA, disrupting their function and leading to cell death. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique structural features are compared below with analogous derivatives (Table 1):

Table 1: Structural Features of Comparable Compounds

Key Observations :

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Compounds

Notes:

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique combination of thiadiazole and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is , with a molecular weight of approximately 392.51 g/mol .

Chemical Structure and Properties

The structure of the compound features:

- A thiadiazole ring substituted with an ethylthio group.

- A triazole ring linked via a thioether bond to an acetamide group.

This hybrid structure is believed to confer unique pharmacological properties that distinguish it from simpler analogs.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains and fungi . Preliminary studies suggest that this compound may similarly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been explored extensively. For example, certain 1,3,4-thiadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 . The incorporation of the triazole moiety in this compound may enhance its activity through synergistic mechanisms.

Other Biological Activities

The biological profile of this compound may also include:

- Antidiabetic effects.

- Anti-inflammatory properties.

- Anticonvulsant activities.

These activities are often attributed to the structural characteristics of the thiadiazole and triazole rings .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the thiadiazole ring.

- Introduction of the ethylthio group.

- Coupling with the triazole component via thioether linkage.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several structurally similar compounds exhibit varying biological activities. The following table summarizes some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Contains methylthio instead of ethylthio | Simpler structure may lead to different biological properties |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide | Pyrimidine substitution instead of triazole | Potentially different pharmacological profiles |

| 2-(5-amino-thiadiazolyl)acetamide derivatives | Variations in substituents on the thiadiazole ring | Focus on amino functionalities which may enhance solubility |

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in drug development:

- Antimicrobial Efficacy : A study showed that derivatives exhibited MIC values lower than standard antibiotics against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .

- Synergistic Effects : Combinations with other heterocycles have shown improved efficacy and reduced toxicity compared to single agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. Key steps include:

- Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the acetamide backbone.

- Thiolation of the intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol under reflux in dry acetone with anhydrous potassium carbonate (K₂CO₃) as a base .

- Optimal conditions: 3–6 hours of reflux at 60–80°C, followed by recrystallization from ethanol to achieve >70% yield .

Q. How is the structural confirmation of this compound achieved post-synthesis?

- Analytical Techniques :

- ¹H NMR : Peaks at δ 2.45–2.55 ppm (ethylthio group), δ 3.85 ppm (triazole methyl group), and δ 12.1 ppm (amide NH) .

- IR Spectroscopy : Stretching vibrations at 1670–1690 cm⁻¹ (C=O of acetamide) and 2550–2600 cm⁻¹ (S-H of thiol intermediates, absent in final product) .

- LC-MS : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 367.2 for C₁₀H₁₄N₆OS₃) .

Q. What preliminary biological activities have been reported for this compound?

- In Vitro Screening :

- Antimicrobial Activity : Tested against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) using agar dilution methods .

- Anticancer Potential : Moderate cytotoxicity (IC₅₀: 25–50 µM) against MCF-7 breast cancer cells via MTT assay .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological data between different derivatives of this compound?

- Approach :

- Perform dose-response assays to validate IC₅₀ values across multiple cell lines.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives to targets like EGFR or DHFR, correlating with activity trends .

- Analyze structure-activity relationships (SAR) : For example, replacing the ethylthio group with benzylthio increases lipophilicity and potency against S. aureus by 4-fold .

Q. What computational methods predict the biological targets and pharmacokinetic properties of this compound?

- In Silico Tools :

- PASS Prediction : Predicts potential as a kinase inhibitor (Pa > 0.7) or antibacterial agent (Pa > 0.6) .

- ADMET Analysis :

- Lipinski’s Rule : Molecular weight <500, logP <5 (compliant).

- HepG2 Toxicity : Low risk (LD₅₀ > 1000 mg/kg) via ProTox-II .

- Molecular Dynamics Simulations : Stability in binding pockets (e.g., EGFR) over 100 ns trajectories .

Q. How do structural modifications (e.g., S-alkylation or heterocyclic substitution) impact bioactivity?

- Case Study :

- S-Alkylation : Replacing the ethylthio group with a propylthio group reduces solubility but enhances anticancer activity (IC₅₀: 18 µM vs. 25 µM in MCF-7) .

- Heterocyclic Substitution : Introducing a pyridine ring in place of triazole improves selectivity for bacterial dihydrofolate reductase (DHFR), reducing mammalian cytotoxicity .

- Experimental Design :

- Synthesize 10–15 derivatives with systematic substitutions.

- Test in parallel against target panels (e.g., NCI-60 cancer cells, Gram+/− bacteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.